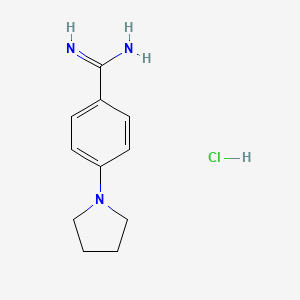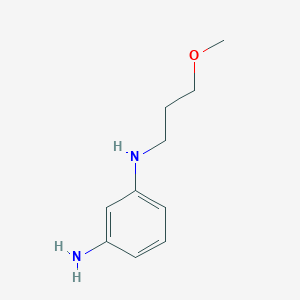
N1-(3-Methoxypropyl)benzene-1,3-diamine
Vue d'ensemble
Description
N1-(3-Methoxypropyl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aggregation-Induced Enhanced Emission
N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine (S1) has demonstrated notable aggregation-induced emission enhancement (AIEE) characteristics. This property is crucial for applications in fluorescence sensing of volatile organic solvents. The compound exhibits weak fluorescence in aprotic solvents, while strong emission is observed in protic solvents. The AIEE behavior suggests potential applications in the fluorescence sensing of certain volatile organic solvents, making it a significant material for optical and sensory applications (Wu et al., 2015).
Novel Complex Synthesis and Crystal Structure
The synthesis of novel complexes involving derivatives of benzene-1,3-diamine has been reported. One such example is the synthesis of Cu(Ⅱ)L1·2H2O·CH3CH2OH [L1=N,N′-bis(2-oxy-acetate-3-methoxyl) benzylpropylene-diamine]. These complexes have been structurally characterized, and their crystal structures reveal insights into their geometric arrangements. The synthesis and characterization of such complexes contribute to our understanding of coordination chemistry and material science (Xiao Yu-fei et al., 2012).
Fluorescent Receptor for Metal Ion Detection
Benzene-1,2-diamine structures have been used to develop fluorescent receptors for dual metal ion detection, demonstrating sensitivity and selectivity for Ni2+ and Cu2+ ions. This application is particularly significant for environmental monitoring and industrial processes where precise detection of metal ions is crucial. The use of such compounds for multianalyte detection showcases the versatility of benzene-1,2-diamine derivatives in sensor technology (Pawar et al., 2015).
Schiff Base Derivatives with Antibacterial Activities
Schiff base derivatives of benzene-1,4-diamine have shown promising antibacterial activities, indicating their potential as therapeutic agents. The interaction of these compounds with antibacterial proteins through various bonding and interaction mechanisms underlines their biological relevance and potential applications in drug development and microbiology (A. P, 2019).
Propriétés
IUPAC Name |
3-N-(3-methoxypropyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-7-3-6-12-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUFKWUDBUMUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



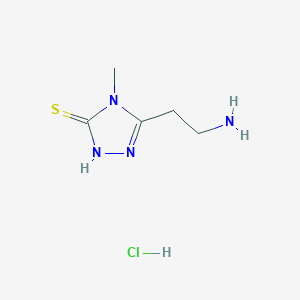

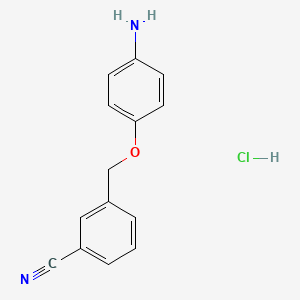
![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)
![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)

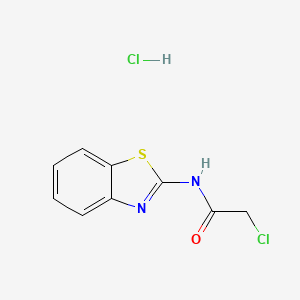
![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)
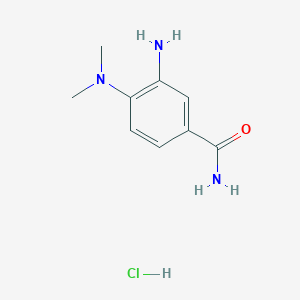

![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)

